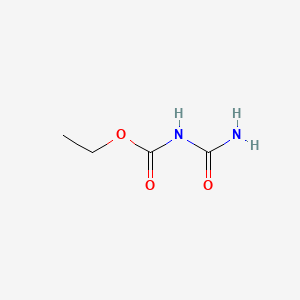
Ethyl allophanate
Cat. No. B1212066
Key on ui cas rn:
626-36-8
M. Wt: 132.12 g/mol
InChI Key: PIHPSKJRLDSJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04369325
Procedure details


0.65 ml (0.72 g, 0.00443 moles) of ethyl pyrocarbonate are added to a solution of 1.0 g (0.00285 moles) of 1-(1',3'-bis/2",6"-dimethylphenyl/-4'-methyl-imidazolidine-2'-ylidene)-urea, prepared as described in Example 72, in 10 ml of dry chloroform, and the mixture is allowed to stand at room temperature for 48 hours. Thereafter the solvent and the excess of the reactant are distilled off under reduced pressure. The oily residue is dissolved in 10 ml of diethyl ether, the insolubles are filtered off, and the filtrate is concentrated to a final volume of about 2 ml. Next day the separated crystalline product is filtered off, washed with a small amount of diethyl ether and dried. 0.5 g (41.7%) of 1-(1',3'-bis/2",6"-dimethylphenyl/-4'-methyl-imidazolidine-2'-ylidene)-3-carbethoxy-urea are obtained; m.p.: 123°-125° C.
Name
ethyl pyrocarbonate
Quantity
0.65 mL
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6]C([O-])=O)(=O)[O:2][CH2:3][CH3:4].[NH2:10][C:11]([NH2:13])=[O:12]>C(Cl)(Cl)Cl>[C:1]([NH:10][C:11](=[O:12])[NH2:13])([O:2][CH2:3][CH3:4])=[O:6]
|
Inputs


Step One
|
Name
|
ethyl pyrocarbonate
|
|
Quantity
|
0.65 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(=O)OC(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Thereafter the solvent and the excess of the reactant are distilled off under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oily residue is dissolved in 10 ml of diethyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insolubles are filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated to a final volume of about 2 ml
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Next day the separated crystalline product is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a small amount of diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
